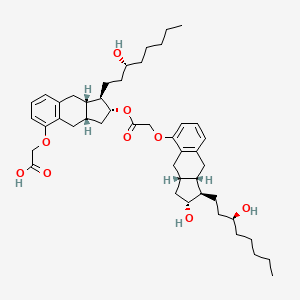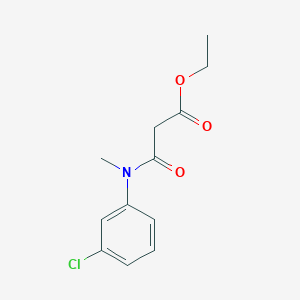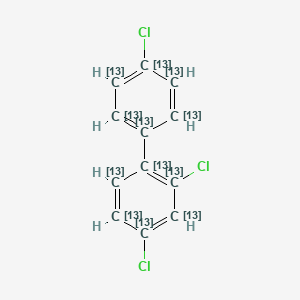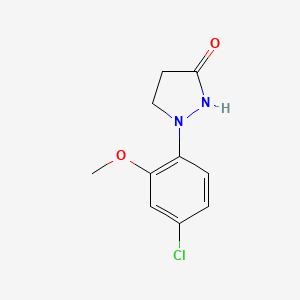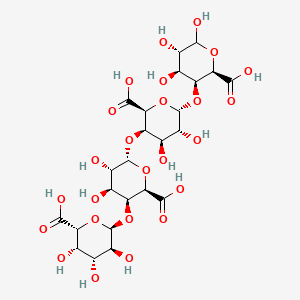
L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA is a complex oligosaccharide composed of multiple galacturonic acid units linked together. This compound is a part of the pectin family, which is a structural heteropolysaccharide contained in the primary cell walls of terrestrial plants. Pectins are known for their gelling properties and are widely used in the food industry as gelling agents, thickeners, and stabilizers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA typically involves the enzymatic polymerization of galacturonic acid units. Enzymes such as pectin methylesterase and polygalacturonase play crucial roles in the synthesis process. The reaction conditions often include a controlled pH environment and specific temperature settings to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound involves the extraction of pectin from plant materials, such as citrus peels or apple pomace. The extracted pectin is then subjected to enzymatic treatment to produce the desired oligosaccharide. This process is carried out in large-scale bioreactors under controlled conditions to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using reagents like hydrogen peroxide.
Reduction: The reduction of carbonyl groups back to hydroxyl groups can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they are replaced by other functional groups using reagents like acetic anhydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Acetic anhydride, in the presence of a catalyst like pyridine.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of pectins.
Biology: Investigated for its role in plant cell wall structure and function.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the food industry as a gelling agent and stabilizer.
Mécanisme D'action
The mechanism of action of L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with cell wall polysaccharides and proteins, influencing cell wall integrity and function.
Pathways Involved: It participates in the biosynthesis and remodeling of plant cell walls, affecting processes such as cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-GalA(a1-4)D-GalA(a1-4)GalA(a1-4)D-GalA: Another oligosaccharide with similar structure but different stereochemistry.
Rhamnogalacturonan-II: A complex pectic polysaccharide with a more intricate structure.
Uniqueness
L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA is unique due to its specific sequence of galacturonic acid units and its distinct stereochemistry, which confer unique gelling and stabilizing properties compared to other pectic substances.
Propriétés
Formule moléculaire |
C24H34O25 |
|---|---|
Poids moléculaire |
722.5 g/mol |
Nom IUPAC |
(2R,3S,4R,5S,6R)-6-[(2R,3S,4S,5S,6R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2R,3S,4S,5S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2+,3+,4+,5-,6+,7+,8-,9+,10+,11+,12-,13-,14-,15-,16+,21?,22-,23+,24-/m1/s1 |
Clé InChI |
GOIKIOHGMNUNBL-WLHJSCBQSA-N |
SMILES isomérique |
[C@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)O)O[C@H]4[C@H]([C@@H](C(O[C@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
SMILES canonique |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


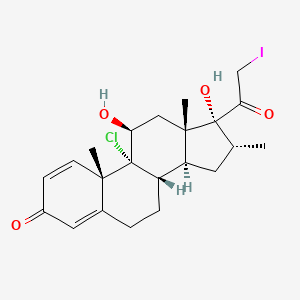
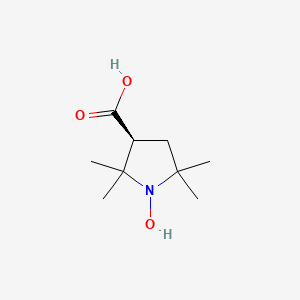
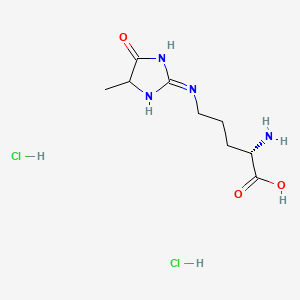
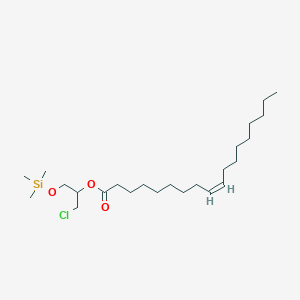
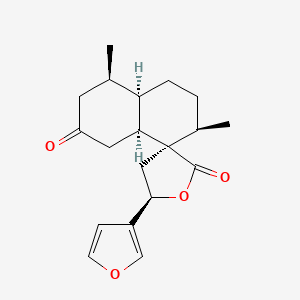
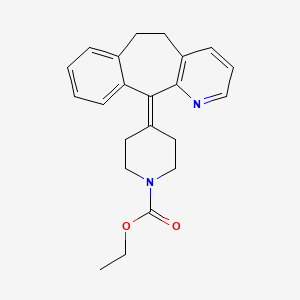
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate](/img/structure/B13849987.png)
